- Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1), Bioorganic & Medicinal Chemistry Letters, 2007, 17(8), 2179-2183
Cas no 937366-57-9 (3-(2,5-Dichloropyrimidin-4-yl)-1H-indole)
937366-57-9 structure
Product Name:3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
CAS番号:937366-57-9
MF:C12H7Cl2N3
メガワット:264.110080003738
MDL:MFCD17392851
CID:1040096
PubChem ID:56655376
Update Time:2024-10-26
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole 化学的及び物理的性質
名前と識別子
-
- 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
- 3-(2,5-Dichloro-4-pyrimidinyl)-1H-indole (ACI)
- EN300-7355635
- 3-(2,5-dichloro-pyrimidin-4-yl)-1H-indole
- FBEYVYDAVBOFOJ-UHFFFAOYSA-N
- W13000
- 937366-57-9
- AKOS016006647
- Z3235028906
- 3-(2,5-DICHLORO-4-PYRIMIDINYL)-1H-INDOLE
- CS-W000436
- SCHEMBL517461
- AS-64598
- MFCD17392851
- DB-330584
- DTXSID90718182
-
- MDL: MFCD17392851
- インチ: 1S/C12H7Cl2N3/c13-9-6-16-12(14)17-11(9)8-5-15-10-4-2-1-3-7(8)10/h1-6,15H
- InChIKey: FBEYVYDAVBOFOJ-UHFFFAOYSA-N
- ほほえんだ: ClC1N=C(C2C3C(=CC=CC=3)NC=2)C(Cl)=CN=1
計算された属性
- せいみつぶんしりょう: 263.0017026g/mol
- どういたいしつりょう: 263.0017026g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 277
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 41.6Ų
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D438258-1mg |
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole |
937366-57-9 | 1mg |
$190.00 | 2023-05-18 | ||
| TRC | D438258-10mg |
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole |
937366-57-9 | 10mg |
$1499.00 | 2023-05-18 | ||
| Chemenu | CM147281-1g |
3-(2,5-dichloropyrimidin-4-yl)-1H-indole |
937366-57-9 | 95% | 1g |
$729 | 2021-08-05 | |
| Ambeed | A171252-100mg |
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole |
937366-57-9 | 95% | 100mg |
$121.0 | 2025-04-15 | |
| Ambeed | A171252-250mg |
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole |
937366-57-9 | 95% | 250mg |
$242.0 | 2025-04-15 | |
| Ambeed | A171252-1g |
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole |
937366-57-9 | 95% | 1g |
$653.0 | 2025-04-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92387-100mg |
3-(2,5-dichloropyrimidin-4-yl)-1H-indole |
937366-57-9 | 95% | 100mg |
¥1390.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92387-250mg |
3-(2,5-dichloropyrimidin-4-yl)-1H-indole |
937366-57-9 | 95% | 250mg |
¥2261.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92387-1g |
3-(2,5-dichloropyrimidin-4-yl)-1H-indole |
937366-57-9 | 95% | 1g |
¥5184.0 | 2024-04-16 | |
| abcr | AB488730-100mg |
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole; . |
937366-57-9 | 100mg |
€403.10 | 2025-02-18 |
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole 合成方法
合成方法 1
はんのうじょうけん
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Methylmagnesium bromide Solvents: 2-Methyltetrahydrofuran , Tetrahydrofuran ; 0 °C; 0.5 h, 0 °C
1.2 1 h, rt; rt → 60 °C; 1.5 h, 60 °C
1.2 1 h, rt; rt → 60 °C; 1.5 h, 60 °C
リファレンス
- Preparation of heterocyclic compounds and uses thereof, World Intellectual Property Organization, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 3 h, 75 °C
リファレンス
- Aminopyrimidine derivatives as inhibitors of cyclin-dependent kinase 7 (CDK7) and their preparation, World Intellectual Property Organization, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Methylmagnesium iodide Solvents: Diethyl ether , 1,2-Dichloroethane ; 0 °C; 0 °C; 30 min, 0 °C; 30 min, rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
リファレンス
- Preparation of pyrimidine derivatives for treatment of cancer, World Intellectual Property Organization, , ,
合成方法 5
はんのうじょうけん
1.1 Reagents: Methylmagnesium bromide Solvents: 2-Methyltetrahydrofuran , Tetrahydrofuran ; 10 min, 0 °C; 30 min, 0 - 2 °C
1.2 0 - 2 °C; 1 h, 25 °C; 25 °C → 60 °C; 1.5 h, 60 °C; 60 °C → 25 °C
1.3 Reagents: Acetic acid ; 25 °C
1.4 Solvents: Tetrahydrofuran , Water ; 20 min, 60 °C
1.2 0 - 2 °C; 1 h, 25 °C; 25 °C → 60 °C; 1.5 h, 60 °C; 60 °C → 25 °C
1.3 Reagents: Acetic acid ; 25 °C
1.4 Solvents: Tetrahydrofuran , Water ; 20 min, 60 °C
リファレンス
- Structure- and Reactivity-Based Development of Covalent Inhibitors of the Activating and Gatekeeper Mutant Forms of the Epidermal Growth Factor Receptor (EGFR), Journal of Medicinal Chemistry, 2013, 56(17), 7025-7048
合成方法 6
はんのうじょうけん
1.1 Reagents: Aluminum chloride ; 30 min, rt; rt → 80 °C; 1 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min
リファレンス
- Pyrimidine amine compounds, its preparation method and application, China, , ,
合成方法 7
はんのうじょうけん
1.1 Reagents: Methylmagnesium iodide Solvents: Dichloromethane ; 0 °C; 30 min, 0 °C
1.2 2 h, 0 °C → rt
1.3 Reagents: Water ; cooled
1.2 2 h, 0 °C → rt
1.3 Reagents: Water ; cooled
リファレンス
- Compound as cyclin-dependent kinase inhibitor, and application thereof, China, , ,
合成方法 8
はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid Solvents: 2-Pentanol ; 3 h, 110 °C
リファレンス
- Pyrimidine-benzene-1,3-diamine-acrylamide derivatives as EGFR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
合成方法 9
はんのうじょうけん
1.1 Reagents: Methylmagnesium bromide Solvents: 1,2-Dichloroethane ; 0 °C
1.2 10 min, 0 °C; 14 h, reflux
1.2 10 min, 0 °C; 14 h, reflux
リファレンス
- Preparation of heteroaryl compounds for kinase inhibition, World Intellectual Property Organization, , ,
合成方法 10
はんのうじょうけん
1.1 Reagents: Methylmagnesium bromide Solvents: Tetrahydrofuran ; 0.5 h, 0 °C
1.2 1 h, rt; 1.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid ; 10 min, rt
1.2 1 h, rt; 1.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid ; 10 min, rt
リファレンス
- Preparation of (substituted phenyl) (substituted pyrimidine) amino derivative as anticancer drugs, World Intellectual Property Organization, , ,
合成方法 11
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 3 h, 75 °C
リファレンス
- Preparation of indolylpyrimidinylaminophenylpicolinamide derivatives and analogs for use as CDK7 inhibitors, World Intellectual Property Organization, , ,
合成方法 12
はんのうじょうけん
1.1 Reagents: Methylmagnesium bromide Solvents: 2-Methyltetrahydrofuran , Tetrahydrofuran ; 10 min, 0 °C; 30 min, 0 - 2 °C
1.2 0 - 2 °C; 2 °C → rt; 1 h, rt; 1.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran , Water ; rt; 20 min, 60 °C
1.2 0 - 2 °C; 2 °C → rt; 1 h, rt; 1.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran , Water ; rt; 20 min, 60 °C
リファレンス
- Aminopyrimidine compounds as FGFR inhibitor and their preparation, World Intellectual Property Organization, , ,
合成方法 13
はんのうじょうけん
1.1 Reagents: Methylmagnesium bromide Solvents: 2-Methyltetrahydrofuran , Tetrahydrofuran ; 10 min, 0 °C; 0.5 h, 0 - 2 °C
1.2 0 - 2 °C; 1 h, rt; rt → 60 °C; 1.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran , Water ; rt; 20 min, 60 °C
1.2 0 - 2 °C; 1 h, rt; rt → 60 °C; 1.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran , Water ; rt; 20 min, 60 °C
リファレンス
- Preparation of 2-(2,4,5-substituted-anilino)pyrimidine derivatives as EGFR modulators useful for treating cancer, World Intellectual Property Organization, , ,
合成方法 14
はんのうじょうけん
1.1 Reagents: Methylmagnesium bromide Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 45 min, 0 °C
1.2 Solvents: Tetrahydrofuran ; 45 min, rt; rt → 60 °C; 1.5 h, 60 °C
1.3 Reagents: Acetic acid Solvents: Water ; 15 min, 60 °C
1.2 Solvents: Tetrahydrofuran ; 45 min, rt; rt → 60 °C; 1.5 h, 60 °C
1.3 Reagents: Acetic acid Solvents: Water ; 15 min, 60 °C
リファレンス
- Selective Covalent Targeting of Mutated EGFR(T790M) with Chlorofluoroacetamide-Pyrimidines, ACS Medicinal Chemistry Letters, 2020, 11(6), 1137-1144
合成方法 15
はんのうじょうけん
1.1 Reagents: Methylmagnesium bromide Solvents: Tetrahydrofuran , Water ; 0 °C; 30 min, 0 °C; 30 min, 0 °C
1.2 0 °C; 1 h, rt; rt → 60 °C; 1.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran , Water ; rt; 20 min, 60 °C
1.2 0 °C; 1 h, rt; rt → 60 °C; 1.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran , Water ; rt; 20 min, 60 °C
リファレンス
- Class of CDK inhibitor based on organic arsenic compds, preparation method and application thereof, China, , ,
合成方法 16
はんのうじょうけん
1.1 Reagents: Aluminum chloride Solvents: 1,2-Dimethoxyethane ; 5 min, rt
1.2 Solvents: 1,2-Dimethoxyethane ; rt; overnight, 80 °C
1.3 Reagents: Water ; 0 °C
1.2 Solvents: 1,2-Dimethoxyethane ; rt; overnight, 80 °C
1.3 Reagents: Water ; 0 °C
リファレンス
- Discovery of Potent and Wild-Type-Sparing Fourth-Generation EGFR Inhibitors for Treatment of Osimertinib-Resistance NSCLC, Journal of Medicinal Chemistry, 2023, 66(10), 6849-6868
合成方法 17
はんのうじょうけん
1.1 Reagents: Methylmagnesium bromide Solvents: 2-Methyltetrahydrofuran ; 10 min, 0 °C; 30 min, 0 - 2 °C
1.2 0 - 2 °C; 1 h, rt; rt → 60 °C; 1.5 h, 60 °C; 60 °C → 25 °C
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran , Water ; 25 °C; 20 min, 60 °C
1.2 0 - 2 °C; 1 h, rt; rt → 60 °C; 1.5 h, 60 °C; 60 °C → 25 °C
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran , Water ; 25 °C; 20 min, 60 °C
リファレンス
- Preparation methods and polyamide compounds for modulating myotonic dystrophy 1, World Intellectual Property Organization, , ,
合成方法 18
はんのうじょうけん
1.1 Reagents: Methylmagnesium bromide Solvents: Tetrahydrofuran ; 10 min, 0 °C; 3 h, 60 °C
リファレンス
- Preparation of substituted tetrahydroisoquinolinylaminopyridines and pyrrolopyridinylphenyldialkyl phosphine and their analogs as HPK1 inhibitors for treating cancers, World Intellectual Property Organization, , ,
合成方法 19
はんのうじょうけん
1.1 Reagents: Methylmagnesium bromide Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C
1.2 1 h, rt; 1.5 h, rt → 60 °C; 60 °C → rt
1.2 1 h, rt; 1.5 h, rt → 60 °C; 60 °C → rt
リファレンス
- Preparation of 2-anilinopyrimidine derivatives as EGFR/ALK inhibitors for prevention/treatment of cancer, China, , ,
合成方法 20
はんのうじょうけん
1.1 Reagents: Methylmagnesium chloride Solvents: 1,2-Dichloroethane , Tetrahydrofuran ; 15 min, 0 °C
1.2 0 °C → rt; 1 h, rt; rt → 60 °C; 1.5 h, 60 °C
1.2 0 °C → rt; 1 h, rt; rt → 60 °C; 1.5 h, 60 °C
リファレンス
- Compound containing conjugated allenamide structure, its preparation method, pharmaceutical composition containing the compound and application of the compound, China, , ,
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole Raw materials
- Indole
- 2,4,5-Trichloropyrimidine
- 1-(benzenesulfonyl)-3-(2,5-dichloropyrimidin-4-yl)-1H-indole
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole Preparation Products
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:937366-57-9)3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
注文番号:A1094898
在庫ステータス:in Stock
はかる:100mg/250mg/1g
清らかである:99%
最終更新された価格情報:Thursday, 29 August 2024 20:13
価格 ($):191.0/310.0/713.0
Email:sales@amadischem.com
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole 関連文献
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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推奨される供給者
Amadis Chemical Company Limited
(CAS:937366-57-9)3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):191.0/310.0/713.0